N,N-diethyl-3-(1H-pyrrol-2-yl)propanamide
Description
N,N-Diethyl-3-(1H-pyrrol-2-yl)propanamide is a propanamide derivative characterized by a pyrrole ring at the 3-position of the propanamide backbone and diethyl substituents on the nitrogen atom.
Properties
IUPAC Name |
N,N-diethyl-3-(1H-pyrrol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-3-13(4-2)11(14)8-7-10-6-5-9-12-10/h5-6,9,12H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHHWEURTXETDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: N,N-Diethyl-3-(1H-pyrrol-2-yl)propanamide is used in the synthesis of complex organic molecules and as a building block in organic chemistry research. Biology: Medicine: It may be explored for its therapeutic potential in drug development and as a lead compound for new medications. Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-diethyl-3-(1H-pyrrol-2-yl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Structural Variations
The key differentiating feature of N,N-diethyl-3-(1H-pyrrol-2-yl)propanamide is the pyrrole ring , a five-membered aromatic heterocycle with one nitrogen atom. Below is a comparison with structurally related propanamides:
Key Observations :
Physicochemical Properties
- Molecular Weight and Solubility :
- The bipyridine derivative (1p) has a higher molecular weight (~320 g/mol) due to the bipyridine group, whereas the target compound’s pyrrole moiety likely results in a lower molecular weight (~250–280 g/mol), improving aqueous solubility.
- The 2,2-dimethyl-pyridin-2-yl derivative has a melting point of 71–75°C , whereas pyrrole-containing amides may exhibit lower melting points due to reduced crystallinity.
Biological Activity
N,N-Diethyl-3-(1H-pyrrol-2-yl)propanamide is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a pyrrole ring, a five-membered nitrogen-containing heterocycle, linked to a propanamide chain. The presence of the pyrrole moiety is significant as it can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, modulating the activity of these targets. Research indicates that compounds with similar structures often exhibit effects on histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular function .
Biological Activity Overview
The following table summarizes key biological activities reported for this compound and related compounds:
Case Studies and Research Findings
-
Histone Deacetylase Inhibition :
A study highlighted the development of pyrrole-based compounds as HDAC inhibitors. The structure-activity relationship (SAR) analysis indicated that modifications on the pyrrole ring can enhance inhibitory potency . For instance, compounds with specific substituents showed IC50 values in the micromolar range, indicating significant activity. -
Antimicrobial Activity :
Research on related compounds demonstrated promising antimicrobial effects against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the aromatic ring was found to enhance activity, suggesting that this compound could be explored for similar applications . -
Neuropharmacological Effects :
There is emerging evidence suggesting that pyrrole-containing compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. Further studies are needed to elucidate these effects specifically for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
